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Compound of Interest

Compound Name: Antifungal agent 85

Cat. No.: B12386927 Get Quote

Ref: VRC-SYN-APN-001

Abstract: This document provides a detailed protocol for the synthesis of Voriconazole, a

triazole antifungal medication used to treat serious fungal infections.[1] The synthesis is a multi-

step process involving the formation of a key racemic intermediate followed by chiral resolution

to obtain the desired (2R,3S)-enantiomer. This protocol is intended for researchers, scientists,

and drug development professionals.

Introduction
Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-

(1H-1,2,4-triazol-1-yl)butan-2-ol, is a second-generation triazole antifungal agent with a broad

spectrum of activity.[1][2] It is a primary drug for the treatment of invasive aspergillosis.[2] The

synthesis of Voriconazole presents a significant challenge due to the presence of two adjacent

stereocenters, one of which is a quaternary carbon. The commercial synthesis often involves a

diastereoselective addition reaction followed by a classical resolution step to isolate the active

enantiomer.[3]

Overall Synthesis Strategy
The synthesis strategy focuses on the construction of the racemic core structure through a

Reformatsky-type reaction, followed by dechlorination and subsequent chiral resolution. The
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key steps involve the preparation of a pyrimidine intermediate and its coupling with a triazole-

containing ketone.

Experimental Protocols
3.1. Synthesis of Intermediate 1: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This key intermediate is a precursor in the synthesis of many azole antifungals.[3]

Reaction: To a stirred solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in a suitable

solvent like 2-propanol, add 4-amino-4H-1,2,4-triazole.[1]

Conditions: The suspension is stirred at reflux for approximately 6 hours.[1]

Work-up: After cooling, the solid product is filtered, washed with 2-propanol, and dried under

reduced pressure to yield the desired ketone intermediate.[1]

3.2. Synthesis of Intermediate 2: (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-

difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves a diastereoselective Reformatsky-type reaction.

Reagents: This reaction couples the triazole ketone (Intermediate 1) with 6-(1-bromoethyl)-4-

chloro-5-fluoropyrimidine using an organozinc derivative.[3]

Activation: Zinc dust is activated, for example, with iodine in tetrahydrofuran (THF).[1]

Reaction: A solution of Intermediate 1 and the pyrimidine derivative in THF is added to the

activated zinc suspension.[1][4] The reaction is stirred at room temperature for several hours.

[1]

Work-up: The reaction is quenched, and the product is extracted. This step yields a mixture

of diastereomers, with the desired (2R,3S/2S,3R) pair being the major product.[3]

3.3. Synthesis of Racemic Voriconazole: (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-

fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves the removal of the chlorine atom from the pyrimidine ring.
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Reaction: The chlorinated intermediate (Intermediate 2) is subjected to hydrogenolysis.

Catalyst: 10% Palladium on carbon is typically used as the catalyst.[1]

Conditions: The reaction is carried out in an autoclave under hydrogen pressure in a solvent

such as ethanol, with a base like sodium acetate.[1]

Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is

concentrated under reduced pressure to yield the racemic Voriconazole.[1]

3.4. Chiral Resolution of Voriconazole

The final step is the separation of the desired (2R,3S)-enantiomer from the racemic mixture.

Resolving Agent: (1R)-(-)-10-camphorsulfonic acid is a commonly used resolving agent.[3][5]

Procedure: The racemic Voriconazole is dissolved in a solvent mixture, such as acetone and

methanol.[5][6] A solution of (1R)-(-)-10-camphorsulfonic acid in methanol is added.[6]

Crystallization: The mixture is heated to reflux and then slowly cooled to allow for the

crystallization of the diastereomeric salt of the (2R,3S)-enantiomer.[5][6]

Isolation: The crystalline salt is filtered and then treated with a base (e.g., sodium hydroxide

solution) to liberate the free base, (2R,3S)-Voriconazole, which is then extracted and

purified.[5][6]

Data Presentation
Table 1: Summary of Reagents and Yields for Voriconazole Synthesis
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Step
Starting
Material(s)

Key
Reagents/Cata
lysts

Product Typical Yield

3.1

2-chloro-1-(2,4-

difluorophenyl)et

hanone, 4-

amino-4H-1,2,4-

triazole

2-propanol

1-(2,4-

difluorophenyl)-2

-(1H-1,2,4-

triazol-1-

yl)ethanone

Good

3.2

Intermediate 1,

6-(1-

bromoethyl)-4-

chloro-5-

fluoropyrimidine

Zinc, Iodine, THF

(2R,3S/2S,3R)-3-

(4-chloro-5-

fluoropyrimidin-6-

yl)-2-(2,4-

difluorophenyl)-1

-(1H-1,2,4-

triazol-1-

yl)butan-2-ol

~12:1

diastereoselectivi

ty[3]

3.3 Intermediate 2

10% Pd/C, H₂,

Sodium Acetate,

Ethanol

Racemic

Voriconazole
High

3.4
Racemic

Voriconazole

(1R)-(-)-10-

camphorsulfonic

acid,

Acetone/Methan

ol

(2R,3S)-

Voriconazole
>99% ee[2]
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Starting Materials

Synthesis Steps

Intermediates & Final Product
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Step 3.2: Reformatsky-type Reaction

Intermediate 1
(Triazole Ketone)

Intermediate 2
(Chlorinated Racemate)

Step 3.3: Dechlorination

Racemic Voriconazole

Step 3.4: Chiral Resolution

(2R,3S)-Voriconazole

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of Voriconazole.
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(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-
(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

H₂, 10% Pd/C
NaOAc, EtOH

Racemic Voriconazole

(1R)-(-)-10-camphorsulfonic acid

(2R,3S)-Voriconazole
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Caption: Key reaction pathway for Voriconazole synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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